藤黄果醇

描述

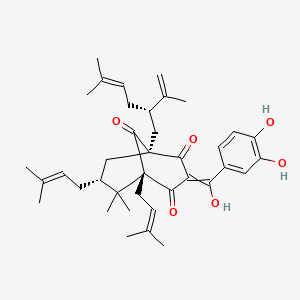

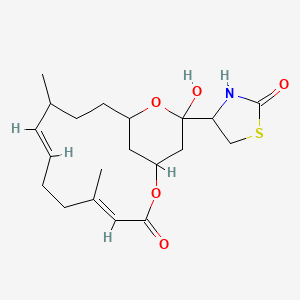

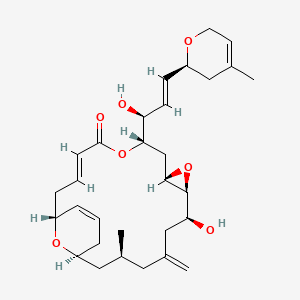

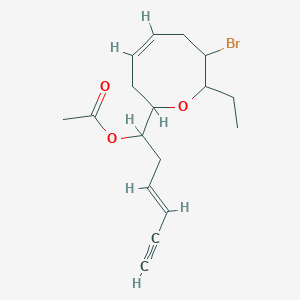

(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione is a polyisoprenylated benzophenone primarily isolated from the dried rind of Garcinia indica, a tropical fruit widely grown in Southeast Asia and Central Africa . This compound has garnered significant attention due to its potent antioxidant, anti-inflammatory, and anticancer properties . Traditionally used in tropical regions, garcinol’s biological properties are only beginning to be elucidated .

科学研究应用

(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione has a wide range of scientific research applications:

Biology: It promotes neurogenesis and ex vivo expansion of human hematopoietic stem cells.

Medicine: (1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione induces apoptosis in several types of cancer cells and has anti-inflammatory actions. .

作用机制

Garcinol, a polyisoprenylated benzophenone, is a medicinal component obtained from the fruits and leaves of Garcinia indica . It has been traditionally used for its antioxidant and anti-inflammatory properties . Recent studies have highlighted its potential as an anti-cancer agent .

Target of Action

Garcinol primarily targets several key regulatory pathways in cancer cells, including transcription factors NF-κB and JAK/STAT3 . It also inhibits histone acetyltransferases (HATs) , which play a crucial role in the regulation of gene expression.

Mode of Action

Garcinol interacts with its targets by acting as an inhibitor of cellular processes . It regulates the transcription factors NF-κB and JAK/STAT3 in tumor cells, effectively inhibiting the growth of malignant cell populations . Garcinol’s potency to inhibit HATs also contributes to its anti-cancer properties .

Biochemical Pathways

Garcinol affects multiple biochemical pathways. It inhibits the NF-kB, STAT3, extracellular signal-regulated protein kinase 1/2, PI3K/Akt and Wnt/β-catenin signaling pathways . These pathways are involved in cellular processes such as inflammation, cell proliferation, and apoptosis, which are critical in cancer development and progression.

Pharmacokinetics

The pharmacokinetics of Garcinol is still under investigation. Preliminary studies suggest that it exhibits a unique in vivo pharmacokinetic profile and in vitro metabolic stability . Garcinol is considered a medium clearance drug with a CL int value of 33.94 µL/min/mg microsomal protein, and about 94% of Garcinol would escape hepatic first-pass metabolism .

Result of Action

Garcinol’s action results in significant molecular and cellular effects. It induces apoptosis in several types of cancer cells and has anti-inflammatory actions . In addition, Garcinol has been found to suppress cancer stem cells (CSCs), which are typically chemo- and radio-resistant .

Action Environment

The action, efficacy, and stability of Garcinol can be influenced by various environmental factors. For instance, oxidative stress can enhance the therapeutic potential of Garcinol . .

生化分析

Biochemical Properties

Garcinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Garcinol has been found to activate the AMPK pathway and reduce endoplasmic reticulum stress in adipose tissues . It also modulates gut microbiota and controls inflammation by increasing the intestinal commensal bacteria, Akkermansia .

Cellular Effects

Garcinol has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Garcinol significantly decreased the proliferating cell nuclear antigen (PCNA) index in ACF and increased the liver glutathione S-transferase (GST) and quinone reductase (QR) activities .

Molecular Mechanism

At the molecular level, Garcinol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Garcinol is known to have antioxidant activity, chelating activity, free radical scavenging activity, and anti-glycation activity .

准备方法

(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione can be extracted from the fruit rind of Garcinia indica using organic solvents such as methanol or ethanol . The extraction process typically involves drying the fruit rind, grinding it into a powder, and then subjecting it to solvent extraction. The extract is then purified using chromatographic techniques to isolate garcinol .

In terms of synthetic routes, garcinol can be synthesized through the condensation of benzophenone with isoprenyl units under acidic conditions . The reaction conditions often involve the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the condensation reaction .

化学反应分析

(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The major products formed from these reactions include quinones, dihydrogarcinol, and various substituted derivatives .

相似化合物的比较

(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione is often compared with other polyisoprenylated benzophenones and chalcones:

属性

CAS 编号 |

78824-30-3 |

|---|---|

分子式 |

C38H50O6 |

分子量 |

602.8 g/mol |

IUPAC 名称 |

(1S,3E,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+/t27-,28+,37+,38-/m0/s1 |

InChI 键 |

DTTONLKLWRTCAB-UDFURZHRSA-N |

SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

手性 SMILES |

CC(=CC[C@@H]1C[C@@]2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)[C@@](C2=O)(C1(C)C)CC=C(C)C)C[C@H](CC=C(C)C)C(=C)C)C |

规范 SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

cambogin camboginol garcinol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

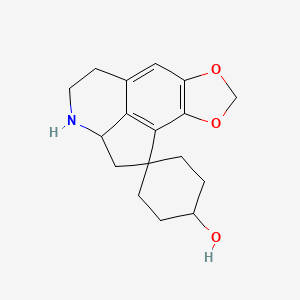

![(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,9-diol](/img/structure/B1674562.png)